molecular formula C17H18O4 B1353993 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one CAS No. 86383-39-3

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one

Cat. No.: B1353993
CAS No.: 86383-39-3
M. Wt: 286.32 g/mol
InChI Key: BPPCJRUZFNUAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propanone group attached to a 3,4-dimethoxyphenyl ring and a 2-hydroxyphenyl ring

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-Propanone, 3-(3,4-dimethoxyphenyl)-: This compound lacks the 2-hydroxyphenyl group, which may affect its chemical reactivity and biological activity.

    1-Propanone, 1-(2-hydroxyphenyl)-: This compound lacks the 3,4-dimethoxyphenyl group, which may influence its overall properties and applications.

The presence of both the 3,4-dimethoxyphenyl and 2-hydroxyphenyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPCJRUZFNUAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434637
Record name 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86383-39-3
Record name 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.